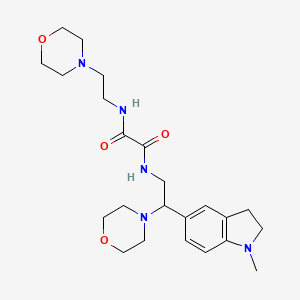
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C23H35N5O4 and its molecular weight is 445.564. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Structural Characteristics
The compound features an oxalamide backbone , which is known for its ability to form hydrogen bonds, enhancing interaction with biological targets. The presence of morpholino groups contributes to improved solubility and bioavailability, while the indoline moiety is associated with various biological activities, including anticancer properties.
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activity. Compounds with similar structural motifs have shown promising results in various biological assays:
- Anticancer Activity : Compounds containing indoline structures are often investigated for their potential to inhibit tumor growth. Similar compounds have demonstrated cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : The oxalamide functional group has been linked to antimicrobial activity, suggesting that this compound may possess similar properties.
Understanding the mechanism of action is crucial for elucidating the compound's therapeutic potential. Initial hypotheses suggest that the compound may interact with specific biological targets through:
- Enzyme Inhibition : The oxalamide group may inhibit enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Modulation : The morpholino groups may enhance binding affinity to certain receptors, modulating their activity.
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1,N2-bis(5-chloropyridin-2-yl)oxalamide | Contains chloropyridine groups | Anticancer properties |
| N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)oxalamide | Similar indoline structure | Potential anticancer activity |
| 4-(3-(4-ethoxyphenyl)-1,2,4-triazole | Related triazole derivative | Antimicrobial activity |
Synthesis and Optimization
The synthesis of this compound typically involves several key steps:
- Formation of the Oxalamide Backbone : This is achieved through condensation reactions between appropriate amines and oxalic acid derivatives.
- Introduction of Morpholino Groups : Morpholino groups are added via nucleophilic substitution reactions.
- Final Purification : The compound is purified using techniques such as column chromatography to obtain a high yield.
Future Directions
Further research is recommended to validate the biological activity and mechanism of action through:
- In vitro and In vivo Studies : Testing on cancer cell lines and animal models to evaluate efficacy and safety.
- Molecular Docking Studies : To predict interactions with specific biological targets and optimize the structure for enhanced activity.
Propiedades
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O4/c1-26-6-4-19-16-18(2-3-20(19)26)21(28-10-14-32-15-11-28)17-25-23(30)22(29)24-5-7-27-8-12-31-13-9-27/h2-3,16,21H,4-15,17H2,1H3,(H,24,29)(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIORJJMIZGTOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCN3CCOCC3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













